2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride
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Overview
Description
2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride is a synthetic organic compound that belongs to the class of acetic acid derivatives This compound is characterized by the presence of a piperidine ring and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The 3-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methylphenyl)-2-(piperidin-4-yl)ethanol
- 2-(3-methylphenyl)-2-(piperidin-4-yl)propanoic acid
Uniqueness
2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2460750-19-8 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-(3-methylphenyl)-2-piperidin-4-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-10-3-2-4-12(9-10)13(14(16)17)11-5-7-15-8-6-11;/h2-4,9,11,13,15H,5-8H2,1H3,(H,16,17);1H |
InChI Key |
QPHVNGCCMSQZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCNCC2)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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